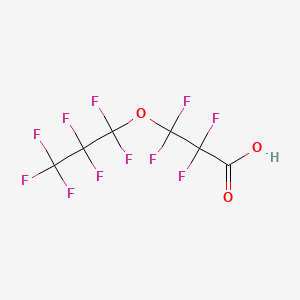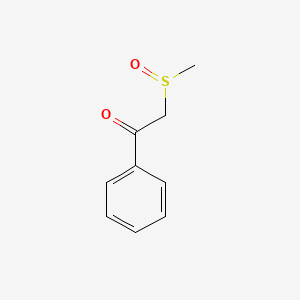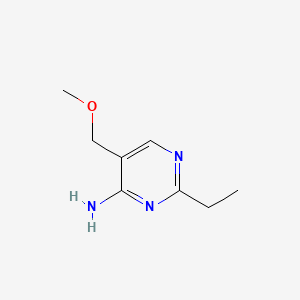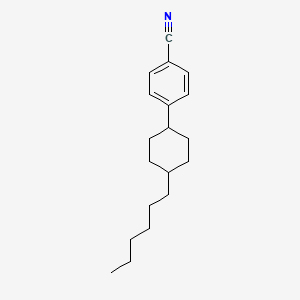
1,4-Bis(ethenyl)benzene;styrene;thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(ethenyl)benzene;styrene;thiourea, is a complex compound formed by the reaction of thiourea with a chloromethylated divinylbenzene-styrene polymer. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) using methylal, trioxymethylene, and thionyl chloride as reactants. The chloromethylated polystyrene-divinylbenzene (Cl-PS-DVB) is then reacted with thiourea to form the desired product .
Industrial Production Methods
In industrial settings, the chloromethylation process is optimized using catalysts such as FeCl3 at a temperature of 45°C. This method is considered environmentally friendly due to the use of low-toxic reactants and has a low production cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethenyl)benzene;styrene;thiourea, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the replacement of functional groups.
Scientific Research Applications
1,4-Bis(ethenyl)benzene;styrene;thiourea, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and in the synthesis of various chemical compounds.
Biology: Employed in the immobilization, separation, and purification of biomacromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of ion-exchange resins, chelating resins, and macroporous adsorption resins.
Mechanism of Action
The mechanism of action of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves its interaction with molecular targets and pathways. The compound can form complexes with various metal ions, which can then participate in catalytic reactions. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Chloromethylated polystyrene-divinylbenzene: Used as an intermediate in the synthesis of various polymer microspheres.
Thiourea-functionalized styrene-divinylbenzene copolymers: Used in the synthesis of nano-composites and as catalysts.
Uniqueness
1,4-Bis(ethenyl)benzene;styrene;thiourea, is unique due to its combination of properties from both thiourea and chloromethylated divinylbenzene-styrene polymer. This combination allows it to be used in a wide range of applications, from catalysis to drug delivery systems, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
71010-99-6 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1,4-bis(ethenyl)benzene;styrene;thiourea |
InChI |
InChI=1S/C10H10.C8H8.CH4N2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;2-1(3)4/h3-8H,1-2H2;2-7H,1H2;(H4,2,3,4) |
InChI Key |
NMSGKZZZQSILKP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)


![2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1622784.png)










